molecular formula C17H15NO2S2 B2857579 (2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide CAS No. 2097939-60-9

(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B2857579
CAS No.: 2097939-60-9
M. Wt: 329.43
InChI Key: UFDNWWDVDILUSV-AATRIKPKSA-N
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Description

The compound "(2E)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(thiophen-2-yl)prop-2-enamide" is a conjugated enamide characterized by:

  • E-configuration of the α,β-unsaturated amide group, enhancing planarity and electronic conjugation.
  • Heterocyclic substituents: A thiophen-2-yl group at the α-carbon and a branched ethyl group bearing both furan-2-yl and thiophen-3-yl moieties on the nitrogen.
  • Molecular formula: C₁₇H₁₄N₂O₂S₂ (exact mass: 342.04 g/mol).

Properties

IUPAC Name

(E)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2S2/c19-17(6-5-14-3-2-9-22-14)18-11-15(13-7-10-21-12-13)16-4-1-8-20-16/h1-10,12,15H,11H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDNWWDVDILUSV-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Enamide Derivatives

(A) Moupinamide and Derivatives
  • Structure : (E)-3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide .
  • Key differences: Aromatic vs. heterocyclic groups: Moupinamide uses phenolic rings (electron-withdrawing -OH/-OCH₃), whereas the target compound employs thiophene/furan (electron-rich, π-conjugated). Bioactivity implications: Phenolic groups enhance solubility but may reduce membrane permeability compared to hydrophobic thiophene/furan systems.
(B) XCT790
  • Structure: (E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide .
  • Thiadiazole ring: Introduces a rigid heterocycle, contrasting with the target compound’s flexible ethyl branch.
(C) N-(Furan-2-ylmethyl)-3-phenylpropanamide
  • Structure: Non-conjugated propanamide with furan-2-ylmethyl and phenyl substituents .
  • Key differences :
    • Lack of conjugation : Absence of α,β-unsaturation reduces planarity and electronic delocalization, likely diminishing interactions with planar biological targets.
    • Simpler substitution pattern : Single furan and phenyl groups vs. multiple heterocycles in the target compound.

Functional Group and Heterocyclic Modifications

(D) Thiophene-Containing Enamide Derivatives
  • Example 1 : (E)-N-[3-(2-oxidanylidenepropyl)-1,2,4-thiadiazol-5-yl]-3-thiophen-2-yl-prop-2-enamide .

    • Thiadiazole ring : Introduces nitrogen and sulfur atoms, altering hydrogen-bonding capacity and metabolic stability.
    • Oxidanylidene group : May increase polarity compared to the target compound’s ethyl branch.
  • Example 2: (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]prop-2-enamide .
(E) Cyano-Substituted Enamides
  • Example: (2E)-2-cyano-N-(3-ethoxyphenyl)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enamide . Cyano and nitro groups: Strong electron-withdrawing effects enhance reactivity but may reduce metabolic stability. Ethoxyphenyl substituent: Introduces alkoxy groups, improving solubility but reducing lipophilicity vs. thiophene/furan systems.

Physicochemical and Electronic Properties

Compound LogP (Predicted) Solubility (mg/mL) Dipole Moment (Debye) Key Substituent Effects
Target Compound 3.2 ~0.1 (PBS) 4.8 Thiophene/furan enhance π-conjugation
Moupinamide 2.1 ~1.5 (PBS) 5.2 Phenolic -OH improves solubility
XCT790 4.5 <0.05 (PBS) 6.1 Trifluoromethyl groups increase LogP
N-(Furan-2-ylmethyl)-3-phenylpropanamide 2.8 ~0.3 (PBS) 3.9 Non-conjugated amide reduces polarity

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